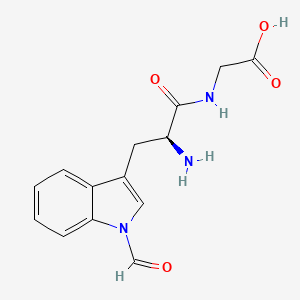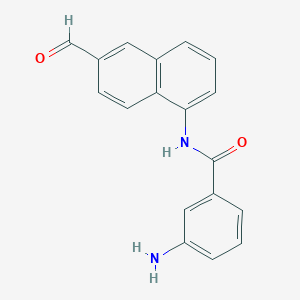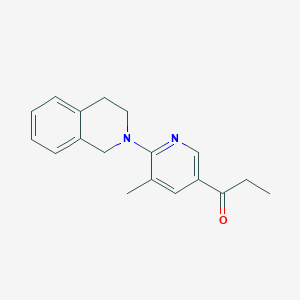
tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ((5-fluoro-2-oxoindolin-3-il)metil)carbamato de tert-butilo es un compuesto químico con la fórmula molecular C13H16FN2O3. Es un derivado de la indolina, que presenta un átomo de flúor en la posición 5 y un grupo carbamato de tert-butilo en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ((5-fluoro-2-oxoindolin-3-il)metil)carbamato de tert-butilo generalmente implica los siguientes pasos:
Formación del núcleo de indolina: El núcleo de indolina se puede sintetizar mediante una reacción de ciclación de un precursor adecuado. Por ejemplo, comenzando con un derivado de 2-nitrobencilamina, la reducción y ciclación pueden producir la estructura de indolina.
Introducción del átomo de flúor: El átomo de flúor se puede introducir mediante una fluoración electrófila utilizando reactivos como Selectfluor.
Adición del grupo carbamato de tert-butilo: El último paso implica la introducción del grupo carbamato de tert-butilo. Esto se puede lograr haciendo reaccionar el derivado de indolina con cloroformiato de tert-butilo en presencia de una base como la trietilamina.
Métodos de producción industrial
Los métodos de producción industrial para ((5-fluoro-2-oxoindolin-3-il)metil)carbamato de tert-butilo probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
El ((5-fluoro-2-oxoindolin-3-il)metil)carbamato de tert-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el núcleo de indolina o el grupo carbamato.
Sustitución: El átomo de flúor y otros sustituyentes se pueden reemplazar mediante reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir derivados de amina o alcohol.
Aplicaciones Científicas De Investigación
El ((5-fluoro-2-oxoindolin-3-il)metil)carbamato de tert-butilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción en la síntesis de posibles agentes farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas complejas, incluidos productos naturales y polímeros.
Estudios biológicos: Se emplea en estudios que investigan la actividad biológica de los derivados de la indolina, incluidas sus interacciones con enzimas y receptores.
Aplicaciones industriales: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o una mayor resistencia mecánica.
Mecanismo De Acción
El mecanismo de acción de ((5-fluoro-2-oxoindolin-3-il)metil)carbamato de tert-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El átomo de flúor y el grupo carbamato juegan un papel crucial en estas interacciones, influyendo en la afinidad de unión y la selectividad del compuesto. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
((5-bromo-2-oxoindolin-3-il)metil)carbamato de tert-butilo: Estructura similar con un átomo de bromo en lugar de flúor.
((5-cloro-2-oxoindolin-3-il)metil)carbamato de tert-butilo: Estructura similar con un átomo de cloro en lugar de flúor.
((5-metil-2-oxoindolin-3-il)metil)carbamato de tert-butilo: Estructura similar con un grupo metilo en lugar de flúor.
Singularidad
El ((5-fluoro-2-oxoindolin-3-il)metil)carbamato de tert-butilo es único debido a la presencia del átomo de flúor, que puede influir significativamente en sus propiedades químicas y biológicas. Se sabe que los átomos de flúor mejoran la estabilidad metabólica y la lipofilia de los compuestos, haciéndolos más adecuados para aplicaciones farmacéuticas.
Propiedades
IUPAC Name |
tert-butyl N-[(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)16-7-10-9-6-8(15)4-5-11(9)17-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNWLFYTZFDMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2=C(C=CC(=C2)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)

![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)


![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)
![[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate](/img/structure/B11840821.png)




